molecular formula C9H6N2S B1267053 2-Methylbenzo[d]thiazole-6-carbonitrile CAS No. 42474-60-2

2-Methylbenzo[d]thiazole-6-carbonitrile

Cat. No. B1267053
CAS RN: 42474-60-2
M. Wt: 174.22 g/mol
InChI Key: BSQUFWQEXRABMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylbenzo[d]thiazole-6-carbonitrile derivatives typically involves reactions that can incorporate the thiazole core with various functional groups, enhancing its chemical utility. A notable method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile towards thioglycolic acid, leading to thiazole derivatives. This reactivity pattern allows for the creation of a diverse set of compounds, showcasing the versatility of the thiazole backbone in synthetic organic chemistry (Mohareb, Abdallah, & Ahmed, 2017).

Molecular Structure Analysis

2-Methylbenzo[d]thiazole-6-carbonitrile and its derivatives display interesting molecular structures, which can be analyzed through techniques such as X-ray crystallography. The structure is characterized by a partially planar configuration, which is influenced by the presence of the thiazole ring. Such structural features are crucial for the compound's reactivity and interaction with other molecules (Würfel, Görls, Weiss, & Beckert, 2013).

Chemical Reactions and Properties

2-Methylbenzo[d]thiazole-6-carbonitrile participates in various chemical reactions, demonstrating its nucleophilicity and electrophilic substitution capabilities. Its reactivity with electrophiles and nucleophiles showcases the compound's versatility in forming a wide range of chemical structures. For instance, its interaction with superelectrophilic 4,6-dinitrobenzofuroxan underlines its potential in nucleophilic substitution reactions (Forlani et al., 2006).

Physical Properties Analysis

The physical properties of 2-Methylbenzo[d]thiazole-6-carbonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the thiazole ring. These properties are critical for determining the compound's applicability in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of 2-Methylbenzo[d]thiazole-6-carbonitrile, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal in its application in organic synthesis. Its ability to undergo transformations such as alkylation, oxidation, and cyclization opens up pathways for the synthesis of complex molecules and materials (Ohkata, Takee, & Akiba, 1985).

Scientific Research Applications

  • Specific Scientific Field : Organic Synthesis
  • Summary of the Application : 2-Methylbenzo[d]thiazole-6-carbonitrile has been identified as an important building block in organic synthesis . It is used in the development of a scalable route for a key benzothiazole building block via a Pd-catalyzed Migita coupling .
  • Methods of Application or Experimental Procedures : The key to success was the use of a 2-iodophenyl N-acetamide precursor to construct the 2-methylbenzo[d]thiazole core via a Pd-catalyzed Migita coupling followed by subsequent intramolecular condensation of the intermediate thiophenol onto the N-acetyl group . To avoid the use of malodorous thiols on scale, 2-ethylhexyl 3-mercaptopropionate was used as a nonsmelly, inexpensive thiol surrogate . The Migita coupling was extensively optimized and allowed the reaction to be performed in a dose-controlled manner with regard to the addition of the thiol surrogate at 40 °C, by using only 0.1 mol % Pd2dba3 . The subsequent intramolecular cyclization step was promoted by the one-pot addition of DBU .

Future Directions

“2-Methylbenzo[d]thiazole-6-carbonitrile” was internally identified as an important building block and therefore, kg amounts of it needed to be urgently supplied . As the desired benzothiazole was only available in small quantities for a high price, a robust and scalable route needed to be rapidly developed .

properties

IUPAC Name

2-methyl-1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQUFWQEXRABMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195262
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[d]thiazole-6-carbonitrile

CAS RN

42474-60-2
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042474602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzothiazolecarbonitrile, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Schäfer, A Merot, T Fleischer - Organic Process Research & …, 2022 - ACS Publications
2-Methylbenzo[d]thiazole-6-carbonitrile was internally identified as an important building block and therefore, kg amounts of it needed to be urgently supplied. As the desired …
Number of citations: 2 pubs.acs.org

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